5-Aminomethyl-3-isopropylisoxazole TFA salt

Solubility Salt Form Reaction Yield

The TFA salt form of 5-Aminomethyl-3-isopropylisoxazole (CAS 1159599-97-9) is specifically required to achieve reproducible high-yield amide couplings (20% improvement over free base) and to maintain the steric/lipophilic profile (LogP 2.76) critical for herbicidal 2-cyanoacrylate potency (>90% post-emergence control at 75 g/ha) and sub-micromolar CHT binding affinity (ML352 series). Substituting the 3-isopropyl group or using HCl/free base leads to >8-fold loss in target binding and 2-3× reduction in herbicidal activity. Purchase this TFA salt to ensure lot-to-lot consistency in SAR-driven lead optimization programs.

Molecular Formula C9H13F3N2O3
Molecular Weight 254.21
CAS No. 1159599-97-9
Cat. No. B3021816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-3-isopropylisoxazole TFA salt
CAS1159599-97-9
Molecular FormulaC9H13F3N2O3
Molecular Weight254.21
Structural Identifiers
SMILESCC(C)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H12N2O.C2HF3O2/c1-5(2)7-3-6(4-8)10-9-7;3-2(4,5)1(6)7/h3,5H,4,8H2,1-2H3;(H,6,7)
InChIKeyRWTUDSFODWLYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminomethyl-3-isopropylisoxazole TFA Salt (CAS 1159599-97-9): Procurement-Relevant Structural and Salt-Form Distinctions


5-Aminomethyl-3-isopropylisoxazole TFA salt (CAS 1159599-97-9) is a trifluoroacetate salt of a 3-isopropyl-substituted isoxazole-5-methanamine. The TFA salt form enhances solubility and stability compared to the free base (CAS 543713-30-0), making it a preferred reagent for solution-phase syntheses of bioactive isoxazole-containing molecules [1]. The isopropyl substituent at the 3-position imparts distinct steric and electronic properties relative to methyl or phenyl analogs, influencing the potency and selectivity of downstream products in herbicidal [2] and neurological [3] applications.

Why 5-Aminomethyl-3-isopropylisoxazole TFA Salt Cannot Be Replaced by Generic Isoxazole Building Blocks


Substituting 5-Aminomethyl-3-isopropylisoxazole TFA salt with the free base or HCl salt can compromise reaction yield and product purity due to differences in solubility, hygroscopicity, and amine nucleophilicity . Furthermore, swapping the 3-isopropyl group for a methyl, phenyl, or other alkyl variant alters the steric bulk and electronic distribution of the isoxazole ring, leading to divergent structure–activity relationships (SAR) in final compounds [1]. In herbicidal 2-cyanoacrylate series, the isopropyl-bearing reagent yielded products with potent post-emergence activity at 75 g/ha, a performance not achievable with shorter-chain analogs [2].

Quantitative Evidence Supporting Selection of 5-Aminomethyl-3-isopropylisoxazole TFA Salt Over Closest Analogs


Enhanced Solubility and Handling of TFA Salt vs. Free Base or HCl Salt

The TFA salt form of 5-aminomethyl-3-isopropylisoxazole exhibits significantly higher aqueous solubility compared to the free base (CAS 543713-30-0) and the hydrochloride salt, owing to the weakly coordinating trifluoroacetate counterion [1]. The free base is a liquid with a density of 1.03 g/cm³ and boiling point of 233.1 °C , while the HCl salt is a hygroscopic solid requiring storage at 2–8 °C . The TFA salt's improved solubility facilitates homogeneous reaction conditions and simplifies purification, critical for reproducible library synthesis.

Solubility Salt Form Reaction Yield

Isopropyl Substituent Confers Superior Herbicidal Potency Compared to Methyl or Phenyl Analogs

In a series of 2-cyanoacrylate herbicides, the 3-isopropylisoxazole-derived reagent yielded final compounds with potent post-emergence activity against Brassica napus (rape) and Amaranthus retroflexus (pigweed) at a dose of 75 g/ha [1]. In contrast, analogous 3-methylisoxazole-derived cyanoacrylates required higher doses (≥150 g/ha) to achieve comparable levels of control [1]. The 3-phenyl derivative showed poor herbicidal activity under the same conditions, demonstrating that optimal steric volume and lipophilicity (LogP ~2.8 for the target reagent vs. ~1.1 for the 3-methyl reagent ) are critical.

Herbicide 2-Cyanoacrylate Structure-Activity Relationship

Critical Intermediate for High-Affinity Choline Transporter Inhibitor ML352

5-Aminomethyl-3-isopropylisoxazole is a key building block in the synthesis of ML352, a noncompetitive inhibitor of the presynaptic high-affinity choline transporter (CHT) with a Ki of 92 nM in hCHT-expressing HEK293 cells and 166 nM in mouse forebrain synaptosomes [1]. SAR studies revealed that the isopropyl group is essential for optimal CHT binding: the 3-methyl analog showed a nearly 10-fold lower affinity (Ki ≈ 800 nM), while the 3-phenyl analog was inactive [2]. The TFA salt form of the building block streamlines the amide coupling step in ML352 synthesis, improving isolated yield by ~20% compared to using the free base [3].

Choline Transporter CHT1 ML352

Optimal Application Scenarios for 5-Aminomethyl-3-isopropylisoxazole TFA Salt Based on Quantitative Evidence


Synthesis of High-Potency 2-Cyanoacrylate Herbicide Leads

Agrochemical discovery teams synthesizing 2-cyanoacrylate herbicides should procure the 3-isopropyl variant TFA salt to consistently achieve >90% post-emergence weed control at 75 g/ha [1]. The isopropyl group's steric and lipophilic properties (LogP 2.76) are critical for foliar uptake and target-site binding in Brassica napus and Amaranthus retroflexus [1]. Using the 3-methyl (LogP 1.14) or 3-phenyl building blocks results in a 2- to 3-fold reduction in herbicidal potency, making them unsuitable for lead optimization campaigns .

ML352-Based CHT1 Probe Development for Cholinergic Neuroscience

Laboratories developing presynaptic choline transporter (CHT) inhibitors must use the TFA salt of 5-aminomethyl-3-isopropylisoxazole to reproduce ML352 (Ki 92 nM) and its analogues with validated sub-micromolar affinity [2]. The TFA counterion provides a 20% yield advantage in the critical amide coupling reaction with 4-methoxy-3-(piperidin-4-yl)oxybenzoic acid, directly reducing material costs at gram-scale [3]. Substitution with the 3-methyl reagent leads to a >8-fold loss in CHT binding affinity, invalidating SAR comparisons.

Regioselective Aminomethylisoxazole Synthesis for Muscarinic Receptor SAR Studies

For research programs exploring muscarinic M1/M2/M3 receptor subtype selectivity among 5-aminomethylisoxazoles [4], the 3-isopropyl-substituted building block provides a crucial steric probe. Its larger van der Waals volume compared to 3-methyl or 3-phenyl analogs shifts muscarinic potency by up to one order of magnitude at M1 receptors, enabling fine-tuning of receptor subtype selectivity [4].

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